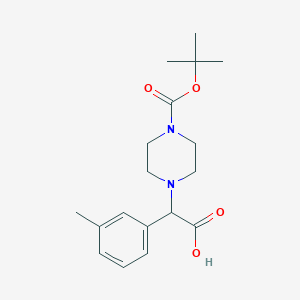

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13-6-5-7-14(12-13)15(16(21)22)19-8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJJGALLZCKLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376102 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-08-8 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is a derivative of piperazine, a well-known class of compounds with diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C19H27N3O5

- Molecular Weight : 377.44 g/mol

- CAS Number : 1142211-82-2

- PubChem CID : 25220091

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. The structural similarity of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid to known antidepressants suggests potential efficacy in treating depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Properties : Similar to other piperazine derivatives, this compound may possess anxiolytic properties. Studies have shown that piperazine derivatives can interact with GABA receptors, leading to reduced anxiety levels in preclinical models.

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This mechanism could make it a candidate for treating inflammatory diseases.

The biological activity of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid may be attributed to several mechanisms:

- Receptor Modulation : The compound's ability to interact with various receptors, including serotonin and dopamine receptors, is critical for its pharmacological effects.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters in the synaptic cleft.

Study 1: Antidepressant Efficacy

A study published in Molecules examined the effects of various piperazine derivatives on depressive behavior in rodent models. The results indicated that certain modifications to the piperazine structure significantly enhanced antidepressant activity compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Study 2: Anxiolytic Effects

In a controlled trial assessing the anxiolytic effects of piperazine derivatives, researchers found that compounds similar to 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid significantly reduced anxiety-like behaviors in mice subjected to stress tests . These findings support further investigation into its potential as an anxiolytic agent.

Study 3: Anti-inflammatory Properties

Research conducted on the anti-inflammatory potential of various piperazine derivatives highlighted that modifications at the piperazine nitrogen can enhance anti-inflammatory activity. The compound was shown to inhibit TNF-alpha production in vitro, indicating its potential utility in inflammatory conditions .

Comparative Analysis

Scientific Research Applications

Pharmacological Applications

a. Antagonism of Receptors

Research indicates that compounds containing the piperazine moiety, such as 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid, can act as antagonists for specific receptors. For instance, related compounds have shown efficacy in blocking the CCR2b receptor, which is implicated in inflammatory diseases. This suggests that derivatives of this compound could be explored for therapeutic applications in treating conditions like rheumatoid arthritis and multiple sclerosis .

b. Anticancer Activity

The structural features of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid may contribute to its potential anticancer properties. Compounds with similar piperazine structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The m-tolyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability of the drug candidates .

Synthetic Utility

a. Building Block for Complex Molecules

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines. The compound can serve as a versatile building block in synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating libraries of compounds for high-throughput screening in drug discovery .

b. Development of PROTACs

The compound's structure is conducive to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The piperazine ring can facilitate the binding to E3 ligases, a critical component in the PROTAC mechanism .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine vs. Piperidine Derivatives

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid

- Structure : Replaces the piperazine ring (two nitrogen atoms) with a piperidine ring (one nitrogen).

- Impact : Reduced basicity and hydrogen-bonding capacity compared to piperazine derivatives. The six-membered piperidine ring offers greater conformational rigidity .

- Molecular Weight : 333.42 g/mol .

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS 156478-71-6)

- Structure : Lacks the m-tolyl group but retains the Boc-piperazine and acetic acid.

- Molecular Weight : 244.29 g/mol .

- Applications : Intermediate in peptide synthesis; used in coupling reactions (e.g., with HATU/DIPEA) to form amide bonds .

Aromatic Substituent Variations

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid (CAS 162046-66-4) Structure: Substitutes m-tolyl with a benzoic acid group. Impact: Increased polarity due to the carboxylic acid, enhancing water solubility but reducing lipophilicity. Melting point: 50°C (dec.) .

{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic Acid (CAS 1350460-05-7)

Key Observations :

- Lipophilicity : The m-tolyl group in the target compound increases logP compared to benzoic acid derivatives, enhancing membrane permeability .

- Reactivity : The acetic acid group allows versatile derivatization, while the Boc group protects amines during synthesis .

- Thermal Stability : Piperazine derivatives generally exhibit higher melting points (e.g., 186.5–189.5°C for CAS 156478-71-6) compared to piperidine analogs .

Commercial Availability and Cost

- Pricing: Boc-protected compounds are typically expensive. For example, 5g of 4-[4-Boc-piperazino]benzoic acid costs JPY 94,900 (~USD 620) .

- Availability : Some analogs (e.g., CAS 156478-71-6) are discontinued, highlighting the need for custom synthesis .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid?

Answer:

The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected piperazine derivative with a substituted phenylacetic acid scaffold. A common approach includes:

- Step 1: Boc-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like dichloromethane (DCM) .

- Step 2: Alkylation or condensation with m-tolylacetic acid derivatives, often mediated by coupling agents such as HATU or DCC in DMF or THF .

- Step 3: Deprotection of the Boc group (if required) using trifluoroacetic acid (TFA) in DCM, followed by neutralization and purification via silica gel chromatography .

Key Validation: Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR (e.g., characteristic Boc methyl signals at ~1.4 ppm) .

Basic: How to optimize purification of this compound given its solubility challenges?

Answer:

The compound’s hydrophobicity (due to the Boc group and m-tolyl moiety) necessitates:

- Solvent Selection: Use gradient elution with ethyl acetate/petroleum ether (1:1) or DCM/methanol (95:5) for column chromatography .

- Recrystallization: Dissolve in hot ethanol or acetonitrile, followed by slow cooling to precipitate pure crystals .

- Analytical Monitoring: Track impurities via LC-MS; adjust solvent ratios if unwanted byproducts (e.g., de-Boc derivatives) persist .

Advanced: How to resolve discrepancies in NMR data for rotameric forms of this compound?

Answer:

The piperazine ring and Boc group can induce rotameric splitting in NMR spectra:

- Temperature Adjustment: Acquire ¹H NMR at elevated temperatures (e.g., 50°C) to coalesce rotameric peaks .

- Solvent Effects: Use deuterated DMSO or CDCl₃ to stabilize specific conformers .

- 2D NMR: Perform NOESY or COSY to confirm spatial correlations between protons, distinguishing rotamers from impurities .

Example: In CDCl₃, the piperazine N-H proton may split into multiplets; integration and coupling constants help assign rotamer populations .

Advanced: What strategies mitigate low yields in the final coupling step?

Answer:

Low yields often arise from steric hindrance (m-tolyl group) or competing side reactions:

- Activation Reagents: Replace DCC with EDCI/HOAt for better efficiency in forming the acetic acid-piperazine bond .

- Microwave-Assisted Synthesis: Apply controlled heating (80–100°C, 30 min) to accelerate coupling .

- Protection/Deprotection: Introduce temporary protecting groups (e.g., Fmoc) on the piperazine nitrogen to direct reactivity .

Data Validation: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quantify yields gravimetrically after purification .

Advanced: How to design SAR studies for analogs with substituted aryl groups?

Answer:

Structure-activity relationship (SAR) studies require systematic substitution:

- Substituent Library: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups at the m-tolyl position (see ABChem Catalog ).

- Biological Assays: Test analogs for target binding (e.g., GPCRs) using fluorescence polarization or SPR.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Case Study: ABChem’s analogs (e.g., 2-(3-fluorophenyl) derivative, CAS 885272-91-3) showed enhanced solubility but reduced receptor affinity vs. the parent compound .

Advanced: How to address conflicting crystallography data for the Boc-protected intermediate?

Answer:

Conflicts may arise from disordered Boc groups or solvent inclusion:

- Crystal Growth: Optimize crystallization conditions (e.g., slow diffusion of hexane into a DCM solution) to improve lattice order .

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C-H···O bonds) to validate packing modes .

- DFT Calculations: Compare experimental (XRD) and computed (B3LYP/6-31G*) bond lengths/angles to identify structural anomalies .

Reference: A related Boc-piperazine structure (CAS 156478-71-6) exhibited a 174°C melting point and orthorhombic crystal system .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature: Store at –20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents .

- Stability Monitoring: Perform periodic HPLC checks (e.g., every 6 months) to detect degradation (e.g., free piperazine peaks) .

Advanced: How to validate synthetic intermediates using mass spectrometry?

Answer:

- HRMS: Confirm molecular ions (e.g., [M+H]⁺ for C₁₈H₂₅N₂O₄⁺, expected m/z 333.1813) with <2 ppm error .

- Fragmentation Patterns: Identify Boc loss (Δm/z –100.0764) or m-tolyl cleavage (Δm/z –91.0548) via MS/MS .

- Quantitation: Use ESI-MS with internal standards (e.g., deuterated analogs) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.